molecular formula C12H15F3N2O B8647009 (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide

(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide

Cat. No.: B8647009
M. Wt: 260.26 g/mol
InChI Key: RZSARXINBOJSRD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable pentanamide precursor. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide to ensure proper solubility and reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to its biological effects. The compound may inhibit or activate certain pathways, depending on its target, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

(3R)-3-[4-(trifluoromethyl)anilino]pentanamide

InChI

InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18)/t9-/m1/s1

InChI Key

RZSARXINBOJSRD-SECBINFHSA-N

Isomeric SMILES

CC[C@H](CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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